- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

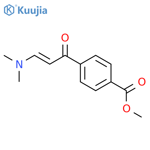

Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

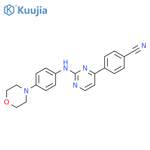

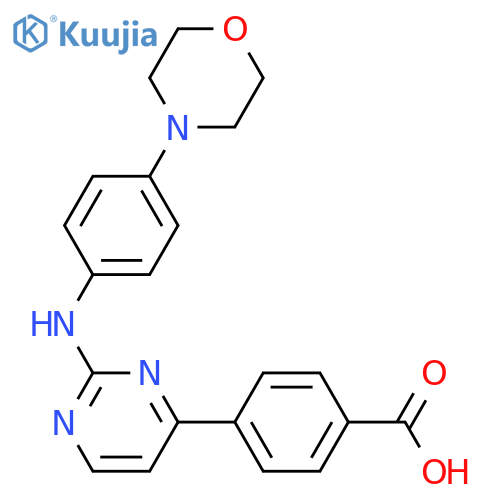

945749-71-3 structure

商品名:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

CAS番号:945749-71-3

MF:C21H20N4O3

メガワット:376.408504486084

MDL:MFCD18207174

CID:835526

PubChem ID:57990820

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid

- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid

- VYXONEXRZMHYRY-UHFFFAOYSA-N

- BCP24121

- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid

- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)

- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid

- Momelotinib metabolite M19

- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid

- TV28NF837I

- AKOS030525443

- SCHEMBL2865873

- DB-348522

- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid

- 945749-71-3

- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-

- UNII-TV28NF837I

- CS-14283

- VMB74971

- CS-M0412

- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid

- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid

-

- MDL: MFCD18207174

- インチ: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)

- InChIKey: VYXONEXRZMHYRY-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O

計算された属性

- せいみつぶんしりょう: 376.15354051g/mol

- どういたいしつりょう: 376.15354051g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 498

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.6

- 疎水性パラメータ計算基準値(XlogP): 3

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM159937-1g |

4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 95%+ | 1g |

$1043 | 2024-07-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

¥9723.00 | 2024-04-24 | |

| A2B Chem LLC | AI67973-100mg |

4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$335.00 | 2024-07-18 | |

| 1PlusChem | 1P00IMCL-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 100mg |

$298.00 | 2024-04-19 | |

| 1PlusChem | 1P00IMCL-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98% | 1g |

$975.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D767840-1g |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 1g |

$975 | 2025-02-28 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2025-02-19 | |

| eNovation Chemicals LLC | D767840-250mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 98+% | 250mg |

$500 | 2024-06-06 | |

| ChemScence | CS-M0412-100mg |

4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |

945749-71-3 | 100mg |

$242.0 | 2022-04-26 |

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

リファレンス

- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux

リファレンス

- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections, Journal of Medicinal Chemistry, 2018, 61(14), 6056-6074

合成方法 5

はんのうじょうけん

リファレンス

- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

リファレンス

- New and Practical Synthesis of Momelotinib, Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Preparation method for JAK inhibitor momelotinib, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

1.2 Solvents: 1-Butanol ; 30 min, 180 °C

リファレンス

- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

リファレンス

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux

リファレンス

- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C

リファレンス

- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles, Organic Letters, 2021, 23(15), 5664-5668

合成方法 12

はんのうじょうけん

リファレンス

- New and convergent synthesis of Momelotinib dihydrochloride, Heterocycles, 2018, 96(9), 1638-1643

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Multiple myeloma treatment, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C

リファレンス

- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6

リファレンス

- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

リファレンス

- A novel and efficient synthesis of momelotinib, Journal of Chemical Research, 2016, 40(8), 511-513

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials

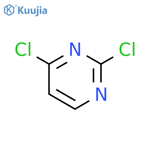

- 2,4-Dichloropyrimidine

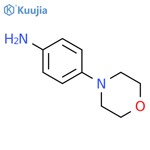

- 4-(morpholin-4-yl)aniline

- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile

- N-[4-(morpholin-4-yl)phenyl]guanidine

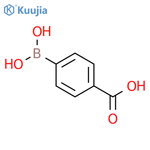

- 4-(dihydroxyboranyl)benzoic acid

- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester

- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester

- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products

4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

2. Back matter

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid) 関連製品

- 2229474-10-4(5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine)

- 1805175-55-6(Methyl 4-chloro-2-(difluoromethyl)-3-nitropyridine-6-acetate)

- 84956-67-2(5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one)

- 2168225-82-7(4-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole)

- 1210752-58-1(1-{3-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride)

- 1096297-45-8(N-[(2,4-Difluorophenyl)methyl]-1-methylpiperidin-4-amine)

- 2229535-84-4(tert-butyl N-5-(2-amino-1,3-oxazol-5-yl)-2-methylphenylcarbamate)

- 1361852-69-8(6'-Chloro-2,3-dichloro-2'-difluoromethyl-biphenyl)

- 1806748-13-9(2-(Chloromethyl)-3-methyl-4-nitro-6-(trifluoromethoxy)pyridine)

- 925006-42-4(5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬